molecular formula C10H19N3O2 B6144736 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide CAS No. 1179756-46-7

2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide

Cat. No.: B6144736
CAS No.: 1179756-46-7
M. Wt: 213.28 g/mol
InChI Key: QLUXRYCBQLUMPY-UHFFFAOYSA-N
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Description

2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method includes the acylation of piperidine with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide
  • 2-amino-4-(1-piperidine) pyridine derivatives
  • Piperidine-based alkaloids like piperine and evodiamine

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities. Compared to other piperidine derivatives, it may offer advantages in terms of potency, selectivity, and therapeutic potential .

Properties

IUPAC Name

2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c11-4-1-10(15)13-5-2-8(3-6-13)7-9(12)14/h8H,1-7,11H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUXRYCBQLUMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)N)C(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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